molecular formula C19H18N2O5 B5503489 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B5503489
M. Wt: 354.4 g/mol
InChI Key: LTIAQAFXSRAAEA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12157168 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound's synthesis and its derivatives have been widely explored due to their promising pharmacological properties. For example, research by Qiu et al. (2017) on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the synthetic versatility of acetamide derivatives in producing biologically active compounds (Qiu, Li, Ma, & Zhou, 2017). Similarly, the work of El‐Barbary et al. (2005) on synthesizing 1,2,4-triazine derivatives from acetamide precursors further underscores the importance of such chemical structures in developing therapeutic agents (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).

Biological Activities and Applications

The investigation into the biological activities of benzoxazinone and benzoxazinone derivatives reveals their potential in agricultural and pharmacological applications. Fomsgaard et al. (2004) review the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, highlighting their importance in exploiting the allelopathic properties of certain crops (Fomsgaard, Mortensen, & Carlsen, 2004). This research area is significant for developing natural herbicides and understanding plant-plant interactions.

Pharmacological Investigations

The compound's pharmacological implications are evidenced by studies investigating its analogs and derivatives for therapeutic applications. For instance, the study by Shibuya et al. (2018) on the development of ACAT-1 inhibitors for potentially treating diseases associated with ACAT-1 overexpression illustrates the therapeutic relevance of acetamide derivatives (Shibuya, Kawamine, Ozaki, et al., 2018). Furthermore, research into the antitumor activities of novel quinazolinone analogs by Al-Suwaidan et al. (2016) showcases the potential of acetamide-based compounds in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, et al., 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-12-2-4-15-14(8-12)21(19(23)11-26-15)10-18(22)20-13-3-5-16-17(9-13)25-7-6-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIAQAFXSRAAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.